trans-2-Ethyl-cyclopropylamine
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Overview
Description
trans-2-Ethyl-cyclopropylamine: is an organic compound with the molecular formula C5H11N It is a cyclopropylamine derivative, characterized by the presence of an ethyl group attached to the second carbon of the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-ethyl-cyclopropylamine can be achieved through several methods. One common approach involves the reaction of α-chloroaldehydes with amines in the presence of zinc homoenolate intermediates. This method provides high diastereoselectivity and yields the desired trans-2-substituted-cyclopropylamine . Another method involves the use of Grignard reagents with nitriles in the presence of titanium (IV) isopropoxide and a Lewis acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: trans-2-Ethyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ethyl or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-ethyl-cyclopropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to naturally occurring amines makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with biological targets, such as receptors and enzymes, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of trans-2-ethyl-cyclopropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparison with Similar Compounds
trans-2-Substituted-cyclopropylamines: These compounds share a similar cyclopropylamine structure but differ in the substituents attached to the cyclopropane ring.
Cyclopropylamines: A broader category that includes various cyclopropylamine derivatives with different functional groups.
Uniqueness: trans-2-Ethyl-cyclopropylamine is unique due to the presence of the ethyl group at the second carbon of the cyclopropane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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